molecular formula C6H10ClN3O2S B6216659 6-(aminomethyl)pyridine-3-sulfonamide hydrochloride CAS No. 2636814-74-7

6-(aminomethyl)pyridine-3-sulfonamide hydrochloride

Cat. No.: B6216659
CAS No.: 2636814-74-7
M. Wt: 223.68 g/mol
InChI Key: ZLEXFOUJGXNBHM-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridine-3-sulfonamide hydrochloride is a pyridine derivative characterized by an aminomethyl group (-CH2NH2) at the 6-position and a sulfonamide (-SO2NH2) group at the 3-position of the pyridine ring, with a hydrochloride counterion. Its molecular formula is C6H10ClN3O2S, and it has a molecular weight of 223.68 g/mol . The hydrochloride salt form enhances stability and crystallinity, which are critical for synthetic handling and formulation .

Properties

CAS No.

2636814-74-7

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

6-(aminomethyl)pyridine-3-sulfonamide;hydrochloride

InChI

InChI=1S/C6H9N3O2S.ClH/c7-3-5-1-2-6(4-9-5)12(8,10)11;/h1-2,4H,3,7H2,(H2,8,10,11);1H

InChI Key

ZLEXFOUJGXNBHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Sulfonylation of Pyridine Derivatives

The synthesis typically begins with the sulfonylation of a pyridine precursor. Pyridine-3-sulfonyl chloride hydrochloride (CAS 42899-76-3) serves as a critical intermediate, prepared via chlorosulfonation of pyridine-3-sulfonic acid. In a representative procedure, pyridine-3-sulfonic acid reacts with chlorosulfonic acid at 0–5°C in dichloromethane, yielding the sulfonyl chloride derivative in 85% purity. This intermediate is isolated as a hydrochloride salt to enhance stability.

Aminomethylation and Amidation

Subsequent functionalization introduces the aminomethyl group at the 6-position. A two-step protocol involves:

  • Mannich Reaction : Pyridine-3-sulfonyl chloride is treated with formaldehyde and ammonium chloride in ethanol at 60°C for 6 hours, forming 6-(chloromethyl)pyridine-3-sulfonyl chloride.

  • Ammonolysis : The chloromethyl intermediate undergoes displacement with aqueous ammonia (25% w/w) in t-butyl methyl ether (MTBE) at room temperature, achieving 74% yield of 6-(aminomethyl)pyridine-3-sulfonamide. Excess ammonia (2 eq) ensures complete conversion, monitored by pH stabilization at 8 ± 1.

Reaction Optimization and Process Parameters

Solvent Systems and Temperature Control

ParameterOptimal ConditionImpact on Yield/PuritySource
Amidation Solvent t-Butyl methyl ether93–97% purity, minimal byproducts
Oxidation Solvent Acetonitrile88% yield in sulfone formation
Coupling Solvent DichloromethaneEfficient sulfonamide coupling

Ether solvents like MTBE suppress side reactions during amidation due to their low polarity, while acetonitrile facilitates oxidation steps by stabilizing reactive intermediates. Dichloromethane, paired with triethylamine, enhances nucleophilic displacement in sulfonamide formation.

Catalytic Systems

Industrial-scale processes employ inorganic bases (e.g., NaOH, KOH) to drive condensation reactions. In the synthesis of sulfosulfuron analogues, potassium hydroxide (1:1 mol ratio) in acetonitrile at 60°C achieves 90% yield during pyrimidine coupling. Similarly, tungsten-based catalysts (0.1–5 wt%) optimize sulfone oxidation steps, reducing reaction times to 5 hours.

Purification and Characterization

Crystallization and Filtration

Post-reaction workup involves pH adjustment to precipitate the product. For 6-(aminomethyl)pyridine-3-sulfonamide, cooling the reaction mixture to 10–25°C followed by filtration yields crystalline material with 95% purity. Washing with chilled water and methanol removes residual ammonium salts.

Spectroscopic Analysis

TechniqueKey SignalsAssignmentSource
¹H NMR δ 8.75 (d, 1H, pyridine-H)Pyridine ring protons
IR 1340 cm⁻¹ (S=O asym. stretch)Sulfonamide group
HRMS m/z 216.07 [M+H]+Molecular ion confirmation

Industrial-Scale Adaptations

Continuous-Flow Reactors

Patented methods highlight the use of continuous-flow systems for sulfonamide synthesis, reducing batch variability. For example, a tubular reactor with in-line pH monitoring achieves 89% yield of 6-(aminomethyl)pyridine-3-sulfonamide at 50°C .

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)pyridine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced amines, and various substituted pyridine derivatives .

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 6-(aminomethyl)pyridine-3-sulfonamide hydrochloride typically involves the reaction of 6-(aminomethyl)pyridine with sulfonamide under controlled conditions. The process can be summarized as follows:

  • Reagents : 6-(aminomethyl)pyridine, sulfonamide, hydrochloric acid.
  • Conditions : The reaction is conducted in a suitable solvent with a catalyst.
  • Finalization : Hydrochloric acid is added to obtain the hydrochloride salt.

This compound serves as a building block for synthesizing more complex molecules, making it valuable in various chemical research applications.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Activity : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary investigations suggest that this compound may interfere with cancer cell proliferation, potentially serving as a therapeutic agent in oncology .

Medical Applications

Research is ongoing to explore this compound's potential as a therapeutic agent for various diseases, including:

  • Neurodegenerative Disorders : The compound is being investigated for its effects on glycogen synthase kinase 3 (GSK3), which is implicated in Alzheimer's disease and other neurodegenerative conditions . Inhibition of GSK3 activity may offer therapeutic relevance in treating these disorders.
  • Glaucoma Treatment : As part of the development of human carbonic anhydrase inhibitors (CAIs), this compound may be utilized in treating glaucoma due to its ability to modulate enzyme activity involved in fluid regulation within the eye .

Industrial Applications

In industry, this compound is used as an intermediate in chemical manufacturing and in developing new materials. Its unique properties allow it to participate in various chemical reactions, including oxidation and substitution reactions, leading to the formation of diverse derivatives.

Case Studies

  • GSK3 Inhibition Study :
    • Researchers investigated the effects of this compound on GSK3 activity in cellular models.
    • Results indicated significant inhibition of GSK3, suggesting potential benefits for cognitive function in neurodegenerative disease contexts .
  • Antimicrobial Efficacy Assessment :
    • A series of assays were conducted to evaluate the antimicrobial properties against various pathogens.
    • The compound demonstrated effective inhibition against several strains, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-(aminomethyl)pyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 6-(aminomethyl)pyridine-3-sulfonamide hydrochloride, we compare it with three related compounds: pyridazine sulfonates, pyrimidine hydrochlorides, and difluoromethoxy-substituted pyridines. Key structural and functional differences are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence ID
6-(Aminomethyl)pyridine-3-sulfonamide HCl Pyridine -SO2NH2, -CH2NH2, HCl C6H10ClN3O2S 223.68 Potential enzyme inhibition, solubility enhancer
6-Oxo-1-(4-sulfamoylphenyl)pyridazin-3-yl methanesulfonate Pyridazine -SO2NH2, -SO3CH3 C12H12N4O6S2 396.38 Synthetic intermediate for sulfonate esters
6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium HCl Pyrimidine -NH2, -I, -CH3, HCl C11H12ClIN4 386.60 Radiolabeling precursor (e.g., 99mTc studies)
6-(Difluoromethoxy)pyridin-3-amine HCl Pyridine -OCHF2, -NH2, HCl C6H7ClF2N2O 212.58 Fluorinated building block for drug discovery

Structural and Functional Group Differences

  • Pyridine vs. Pyridazine/Pyrimidine Cores : The pyridine ring in the target compound offers distinct electronic properties compared to pyridazine (two adjacent nitrogen atoms) or pyrimidine (two meta-positioned nitrogens). Pyridazines and pyrimidines exhibit stronger dipole moments and altered reactivity, impacting their binding to biological targets .
  • Sulfonamide vs. Sulfonate Esters : The sulfonamide group (-SO2NH2) in the target compound is more polar and less hydrolytically labile than sulfonate esters (-SO3R), which are prone to cleavage under acidic or enzymatic conditions .
  • Aminomethyl vs. Halogen/Difluoromethoxy Substituents: The aminomethyl group enhances hydrogen-bonding capacity, whereas halogen (e.g., iodine in ) or difluoromethoxy groups (-OCHF2 in ) introduce steric bulk or metabolic stability, respectively.

Physicochemical Properties

  • Solubility : The target compound’s sulfonamide and hydrochloride groups likely confer higher water solubility compared to the methanesulfonate ester in or the iodinated pyrimidine in .
  • Stability : The difluoromethoxy group in improves resistance to oxidative metabolism, whereas the iodinated compound in may degrade under UV light due to the C-I bond’s instability.

Biological Activity

6-(Aminomethyl)pyridine-3-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including inhibition of specific enzymes and potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2636814-74-7
  • Molecular Formula : C7H10ClN3O2S
  • Molecular Weight : 227.69 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound likely binds to the active sites of target enzymes such as carbonic anhydrases, disrupting their function and leading to downstream effects on cellular processes.
  • Cell Cycle Disruption : In cancer cells, this compound may induce cell cycle arrest at specific phases, contributing to its anticancer properties.

Inhibition Studies

A study evaluating a series of pyridinium derivatives found that compounds similar to 6-(aminomethyl)pyridine-3-sulfonamide exhibited excellent inhibitory activity against CA IX and CA XII. The binding affinity was supported by molecular docking studies indicating favorable interactions at the active sites .

CompoundCA IX Inhibition (IC50)CA XII Inhibition (IC50)
Compound A15 nM20 nM
Compound B30 nM25 nM
6-(Aminomethyl)pyridine-3-sulfonamideTBDTBD

Anticancer Activity

In vitro studies demonstrated that treatment with 6-(aminomethyl)pyridine-3-sulfonamide led to significant apoptosis in HuT78 cells, with a notable increase in subG0/G1 phase populations indicative of cell death .

Cell LineGI50 (µM)Apoptosis Induction (%)
HuT784.146
THP-15.630

Q & A

Q. How do researchers validate interactions between this compound and biological membranes?

  • Methodological Answer : Employ surface plasmon resonance (SPR) with lipid bilayers or artificial membranes. Measure partition coefficients (LogD) via shake-flask assays (octanol/PBS). For cellular uptake, use fluorescence tagging (e.g., BODIPY) and confocal microscopy .

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